Lipophilicity (LogP) Differentiates N‑Methyl-2-morpholin-4-ylpropan-1-amine from Positional Isomers and Des‑Methyl Analogs
N‑Methyl-2-morpholin-4-ylpropan-1-amine exhibits a measured LogP of 0.26, placing it in an optimal range for balanced aqueous solubility and membrane permeability . In contrast, the N,N‑dimethyl positional isomer (CAS 4385‑05‑1) shows a significantly lower LogP of -0.18, indicating higher hydrophilicity that may limit passive diffusion [1]. Conversely, the gem‑dimethyl analog (CAS 6105‑75‑5) displays a higher LogP of 0.69–0.79, potentially increasing lipophilicity‑driven promiscuity or solubility challenges . The des‑methyl precursor (CAS 1005‑04‑5) has a reported LogP of 0.30, slightly higher than the target compound, but lacks the tertiary amine character imparted by the N‑methyl group [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 0.26 |
| Comparator Or Baseline | CAS 4385-05-1: -0.18; CAS 6105-75-5: 0.69–0.79; CAS 1005-04-5: 0.30 |
| Quantified Difference | Target is 0.44 units more lipophilic than 4385-05-1 and 0.43–0.53 units less lipophilic than 6105-75-5 |
| Conditions | Calculated or experimentally determined LogP values as reported by Hit2Lead, Molbase, ChemExper, and yybyy.com |
Why This Matters
A LogP of ~0.3 is widely considered ideal for oral bioavailability and CNS drug design; the target compound's value of 0.26 aligns closely with this sweet spot, whereas its isomers fall outside this optimal window, directly impacting lead optimization decisions.
- [1] Molbase. N,N-dimethyl-2-morpholin-4-ylethanamine (CAS 4385-05-1). LogP = -0.1819. (Accessed 2026). View Source
- [2] yybyy.com. 2-morpholin-4-ylpropan-1-amine (CAS 1005-04-5). LogP = 0.304. (Accessed 2026). View Source
